3-chloro-N-(2,3-dimethylphenyl)propanamide
CAS No.: 39494-15-0
Cat. No.: VC3846259
Molecular Formula: C11H14ClNO
Molecular Weight: 211.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39494-15-0 |
|---|---|
| Molecular Formula | C11H14ClNO |
| Molecular Weight | 211.69 g/mol |
| IUPAC Name | 3-chloro-N-(2,3-dimethylphenyl)propanamide |
| Standard InChI | InChI=1S/C11H14ClNO/c1-8-4-3-5-10(9(8)2)13-11(14)6-7-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
| Standard InChI Key | CJRGXJCUQMDFFU-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)CCCl)C |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)CCCl)C |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
The compound consists of a propanamide chain () substituted with a chlorine atom at the third carbon and an aromatic 2,3-dimethylphenyl group attached to the amide nitrogen. The 2,3-dimethyl substitution on the phenyl ring introduces steric hindrance, influencing its reactivity and solubility. The InChI key for this compound is derived as , providing a standardized representation of its structure .
Synonyms and Registry Numbers
The compound is recognized by multiple synonyms, including:
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3-Cl-2',3'-propionoxylidid
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UKRORGSYN-BB BBV-021979
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Propanamide, 3-chloro-N-(2,3-dimethylphenyl)-
Its CAS registry number (39494-15-0) and DSSTox Substance ID (DTXSID70390864) facilitate unambiguous identification across databases .
Synthesis and Reaction Mechanisms
Synthetic Route
The most widely reported synthesis involves the acylation of 2,3-dimethylaniline with 3-chloropropanoyl chloride under Schotten-Baumann conditions :
Reagents:
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2,3-Dimethylaniline (10 g, 82.52 mmol)
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3-Chloropropanoyl chloride (10.48 g, 82.52 mmol)
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Triethylamine (TEA, 9.19 g, 90.77 mmol)
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Dichloromethane (DCM, 100 mL)
Procedure:
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Cooling and Mixing: The reaction is initiated at 0°C by adding TEA and 3-chloropropanoyl chloride to a DCM solution of 2,3-dimethylaniline.
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Stirring: The mixture is stirred at 0°C for 1 hour to ensure complete acylation.
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Workup: The reaction is quenched with water (50 mL), and the product is extracted with DCM (3 × 50 mL). The organic layers are washed with brine, dried over , and concentrated under vacuum to yield the crude product as an off-white solid (15 g) .
Key Observations:
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The use of TEA as a base neutralizes HCl generated during the reaction, preventing protonation of the aniline.
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Low-temperature conditions minimize side reactions such as hydrolysis of the acyl chloride.
Physicochemical Properties
Physical State and Solubility
3-Chloro-N-(2,3-dimethylphenyl)propanamide is a white to off-white crystalline solid at room temperature. It exhibits limited solubility in water but is soluble in polar organic solvents such as DCM, ethyl acetate, and dimethyl sulfoxide (DMSO) .
Thermodynamic and Spectroscopic Data
| Property | Value | Method/Source |
|---|---|---|
| Density | 1.157 g/cm³ | Computational |
| Boiling Point | 355.3°C at 760 mmHg | Estimated |
| Refractive Index () | 1.565 | Experimental |
| Flash Point | 168.7°C | Closed-cup |
| Vapor Pressure | mmHg at 25°C | QSPR |
Spectroscopic Features:
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IR: Strong absorption bands at 1650–1700 cm⁻¹ (amide C=O stretch) and 750 cm⁻¹ (C-Cl stretch).
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-NMR: Peaks at δ 2.25 (s, 6H, aromatic CH₃), δ 3.55 (t, 2H, CH₂Cl), and δ 6.7–7.1 (m, 3H, aromatic H) .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s chloro and amide functionalities make it a versatile building block. For example, it serves as a precursor in the synthesis of kinase inhibitors and antimicrobial agents. Patent WO2022/226383 describes its use in preparing derivatives with antitumor activity .
Agrochemical Research
Structural analogs of 3-chloro-N-(2,3-dimethylphenyl)propanamide have been investigated as herbicides and fungicides. The chloro group enhances lipid solubility, facilitating membrane penetration in target organisms .
Related Compounds and Derivatives
3-Chloro-N,N-Dimethylpropanamide
This analog (CAS 17268-49-4) replaces the aromatic amine with a dimethylamide group. It exhibits higher solubility in water due to reduced steric hindrance .
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